molecular formula C10H12ClNO2 B12697271 Methyl (6-chloro-3,4-xylyl)carbamate CAS No. 945-88-0

Methyl (6-chloro-3,4-xylyl)carbamate

Cat. No.: B12697271
CAS No.: 945-88-0
M. Wt: 213.66 g/mol
InChI Key: WIAWLGRAEASVBD-UHFFFAOYSA-N
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Description

Methyl (6-chloro-3,4-xylyl)carbamate is a carbamate ester that is phenyl methylcarbamate substituted by a chloro group at position 2 and by methyl groups at positions 4 and 5. This compound is primarily used as an insecticide for controlling poultry ectoparasites .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (6-chloro-3,4-xylyl)carbamate can be synthesized through various methods. One common approach involves the reaction of 6-chloro-3,4-xylyl amine with methyl chloroformate under controlled conditions. The reaction typically requires a solvent such as toluene and a base like triethylamine to facilitate the formation of the carbamate ester .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

Methyl (6-chloro-3,4-xylyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted carbamates .

Scientific Research Applications

Methyl (6-chloro-3,4-xylyl)carbamate has several scientific research applications:

Mechanism of Action

Methyl (6-chloro-3,4-xylyl)carbamate exerts its effects primarily by inhibiting acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By forming unstable complexes with cholinesterases through carbamoylation of the active sites, the compound effectively suppresses the action of acetylcholine esterase. This inhibition is reversible, making it a potent insecticide .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (6-chloro-3,4-xylyl)carbamate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its effectiveness as an insecticide and relatively lower toxicity to mammals compared to some other carbamates make it a valuable compound in pest control .

Properties

CAS No.

945-88-0

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

methyl N-(2-chloro-4,5-dimethylphenyl)carbamate

InChI

InChI=1S/C10H12ClNO2/c1-6-4-8(11)9(5-7(6)2)12-10(13)14-3/h4-5H,1-3H3,(H,12,13)

InChI Key

WIAWLGRAEASVBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)Cl)NC(=O)OC

Origin of Product

United States

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